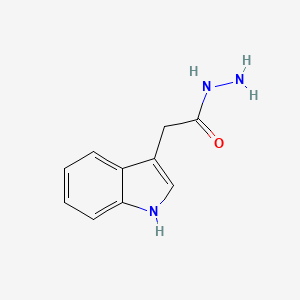

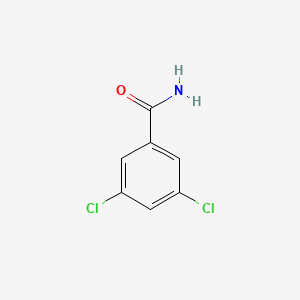

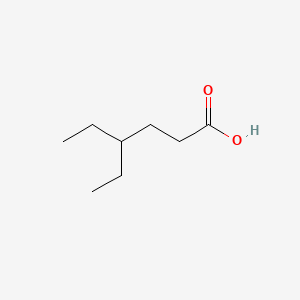

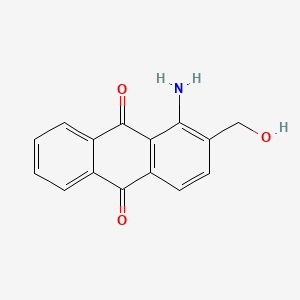

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

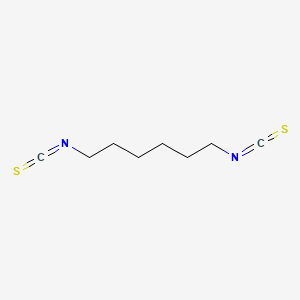

Anthraquinones are a type of polyketide that have a 9,10-dioxoanthracene core . They are derived from filamentous fungi and undergo enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Synthesis Analysis

The synthesis of anthraquinones often involves the oxidation of anthracene or its derivatives . For example, one method involves the gas-phase oxidation of anthracene in the presence of a V2O5 catalyst . Another method involves the liquid-phase oxidation of anthracene with nitric acid .Molecular Structure Analysis

Anthraquinones have a 9,10-dioxoanthracene core . The specific structure of “1-Amino-2-(hydroxymethyl)anthracene-9,10-dione” would include an amino group at the 1 position and a hydroxymethyl group at the 2 position of the anthraquinone core.Chemical Reactions Analysis

Anthraquinones and their derivatives can undergo a variety of chemical reactions, including methylation, oxidation, and dimerization .Physical And Chemical Properties Analysis

The physical and chemical properties of anthraquinones can vary widely depending on their specific structure . For example, they are generally insoluble in water but can be soluble in organic solvents .Aplicaciones Científicas De Investigación

Antitumor Activities

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione and its derivatives have been extensively studied for their antitumor properties. For instance, unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have been synthesized and evaluated for antitumor activity against L1210 leukemia cells in vitro and in vivo, showing significant potential as antitumor agents (Krapcho et al., 1986). Similarly, new aminoanthraquinone derivatives synthesized via nucleophilic substitution reactions exhibited strong cytotoxicity against MCF-7 (human breast cancer) and Hep-G2 (human hepatocellular liver carcinoma) cancer cells (Nor et al., 2013).

Synthesis and Chemical Properties

The synthesis and calculated properties of some 1,4-bis(amino)anthracene-9,10-diones, related to anti-cancer drugs like Ametantrone and Mitoxantrone, have been reported. These studies included exploring the introduction of chlorine or sulfur into these compounds, potentially leading to lower cardiotoxicities (Morley & Furlong, 2006).

Luminescence and Coordination Chemistry

Research on 3-picolyl functionalized amino anthraquinone chromophores has been conducted, focusing on their structures, luminescence, and coordination chemistry with cationic Re(I) di-imine complexes. These studies revealed significant charge transfer characteristics and solvent sensitivity in their absorption properties (Jones et al., 2011).

Antimicrobial Properties

Certain derivatives of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione have shown promising antimicrobial activities. For example, 1,4-bis[(2-aminoethyl)amino]-9,10-anthracene dione derivatives have been investigated for their potential in combating various microbial strains (Juhan et al., 2013).

Photochemical Properties

The photochemical hydroxylation of anthracene-9,10-dione in sulfuric acid solution, leading to the generation of various hydroxylated derivatives, demonstrates the complex photochemical behavior of these compounds (Broadbent & Stewart, 1980).

Chemosensor Applications

1,4-Diaminoanthracene-9,10-dione-based chemosensors have been developed for the selective detection of Cu2+ ions, demonstrating the potential of these compounds in analytical chemistry (Kaur & Kumar, 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-2-(hydroxymethyl)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMWWIREEDECOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178817 |

Source

|

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione | |

CAS RN |

24094-44-8 |

Source

|

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.